molecular formula C6H9ClN2O B8135100 5-AMINO-1-(METHYL-D3)PYRIDIN-2(1H)-ONE HYDROCHLORIDE

5-AMINO-1-(METHYL-D3)PYRIDIN-2(1H)-ONE HYDROCHLORIDE

Cat. No.: B8135100
M. Wt: 163.62 g/mol
InChI Key: BHWRDMPNTASXAM-NIIDSAIPSA-N
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Description

5-AMINO-1-(METHYL-D3)PYRIDIN-2(1H)-ONE HYDROCHLORIDE is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridinone core substituted with an amino group and a trideuteriomethyl group, which is a deuterium-labeled methyl group. The hydrochloride form enhances its solubility in water, making it easier to handle in various experimental settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-(METHYL-D3)PYRIDIN-2(1H)-ONE HYDROCHLORIDE typically involves multi-step organic synthesis. One common approach is to start with a pyridinone precursor, which undergoes nitration to introduce the amino group. The trideuteriomethyl group can be introduced via a deuterium exchange reaction using deuterated reagents. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-1-(METHYL-D3)PYRIDIN-2(1H)-ONE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines. Substitution reactions can lead to a wide range of functionalized pyridinone derivatives.

Scientific Research Applications

5-AMINO-1-(METHYL-D3)PYRIDIN-2(1H)-ONE HYDROCHLORIDE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-AMINO-1-(METHYL-D3)PYRIDIN-2(1H)-ONE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the trideuteriomethyl group can influence the compound’s metabolic stability and binding affinity. The deuterium atoms can slow down metabolic processes, leading to prolonged activity and reduced side effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-methylpyridin-2-one: Similar structure but without deuterium labeling.

    5-Amino-1-ethylpyridin-2-one: Contains an ethyl group instead of a trideuteriomethyl group.

    5-Amino-1-(trifluoromethyl)pyridin-2-one: Contains a trifluoromethyl group, which can significantly alter its chemical properties.

Uniqueness

The presence of the trideuteriomethyl group in 5-AMINO-1-(METHYL-D3)PYRIDIN-2(1H)-ONE HYDROCHLORIDE makes it unique compared to its analogs. Deuterium labeling can enhance the compound’s metabolic stability and reduce its rate of degradation, making it a valuable tool in drug development and other scientific applications.

Properties

IUPAC Name

5-amino-1-(trideuteriomethyl)pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-8-4-5(7)2-3-6(8)9;/h2-4H,7H2,1H3;1H/i1D3;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWRDMPNTASXAM-NIIDSAIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(C=CC1=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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